molecular formula C21H22ClN3O2S2 B2683477 4'-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-[1,1'-biphenyl]-3-sulfonamide CAS No. 1705841-70-8

4'-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-[1,1'-biphenyl]-3-sulfonamide

Cat. No.: B2683477
CAS No.: 1705841-70-8
M. Wt: 448
InChI Key: XBEDTKSVRBUNEH-UHFFFAOYSA-N
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Description

4'-Chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-[1,1'-biphenyl]-3-sulfonamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. Its structure incorporates several pharmacologically relevant motifs, including a biphenyl sulfonamide group and a 2-aminothiazole unit linked via a piperidine methyl spacer. The 2-aminothiazole scaffold is a privileged structure in drug design, known to be a key pharmacophore in compounds with a wide range of biological activities . Molecules containing this scaffold have been extensively investigated as inhibitors of various enzymes . Specifically, sulfonamide and thiazole derivatives have demonstrated significant potential as inhibitors of enzymes like urease, α-glucosidase, and α-amylase, making them candidates for research in areas such as diabetes management and anti-infective development . Furthermore, the thiazole ring is a known bioisostere of pyrimidine, which is a fundamental component of nucleic acids, suggesting that compounds featuring this ring may have the ability to interfere with processes related to DNA replication in rapidly dividing cells . This molecular architecture makes this compound a valuable chemical tool for researchers exploring new ligands for enzyme inhibition, probing biological pathways, and screening for potential therapeutic agents in areas such as oncology and metabolic diseases. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(4-chlorophenyl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2S2/c22-19-8-6-17(7-9-19)18-4-1-5-20(13-18)29(26,27)24-14-16-3-2-11-25(15-16)21-23-10-12-28-21/h1,4-10,12-13,16,24H,2-3,11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEDTKSVRBUNEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNS(=O)(=O)C3=CC=CC(=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-[1,1’-biphenyl]-3-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, which can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine under strong reducing conditions.

    Substitution: The chloro group on the biphenyl core can participate in nucleophilic aromatic substitution reactions, where it can be replaced by various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Ammonia, primary and secondary amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Research indicates that compounds similar to 4'-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-[1,1'-biphenyl]-3-sulfonamide exhibit notable antimicrobial properties. The thiazole ring is known for its efficacy against various pathogens, making this compound a candidate for developing new antibiotics or antifungal agents. Studies have shown that derivatives of thiazole can inhibit bacterial growth effectively, suggesting that the incorporation of the thiazole moiety enhances antimicrobial activity .

Anti-inflammatory Properties : The sulfonamide group in this compound may contribute to anti-inflammatory effects. Sulfonamides are often explored for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions like asthma or chronic obstructive pulmonary disease (COPD). The potential for this compound to act as an inhibitor of chitinase enzymes has been noted, which are implicated in inflammatory responses .

Cancer Research : There is growing interest in the use of sulfonamide derivatives in oncology. Compounds with similar structures have been studied for their ability to inhibit tumor growth and metastasis. The biphenyl structure can enhance binding affinity to biological targets involved in cancer progression. Preliminary studies suggest that modifications like those found in this compound may yield effective anticancer agents .

Biological Research Applications

Enzyme Inhibition : This compound's structural characteristics make it a promising candidate for enzyme inhibition studies. Inhibitors targeting specific enzymes can help elucidate metabolic pathways and disease mechanisms. For instance, the ability of this compound to inhibit acidic mammalian chitinase could provide insights into its role in various diseases associated with chitin metabolism .

Drug Development : The synthesis and modification of compounds like this compound are crucial for drug discovery processes. By exploring different derivatives and their biological activities, researchers can identify lead compounds for further development into therapeutic agents.

Material Science Applications

Polymer Chemistry : The unique chemical structure of this compound allows it to be utilized in polymer chemistry as a building block for advanced materials. Its sulfonamide functionality can enhance the properties of polymers, such as thermal stability and solubility in organic solvents. Research into polymer composites incorporating sulfonamide groups has shown improved mechanical properties and resistance to environmental degradation.

Mechanism of Action

The mechanism of action of 4’-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-[1,1’-biphenyl]-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to form strong hydrogen bonds with active site residues, while the thiazole and piperidine rings can enhance binding affinity and specificity. The biphenyl core provides structural rigidity and contributes to the overall binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The following compounds share key structural motifs with the target molecule:

Compound Name Core Structure Key Substituents Biological Activity (Inferred) Reference
Target Compound Biphenyl-sulfonamide 4'-Cl, N-((1-(thiazol-2-yl)piperidin-3-yl)methyl) Not explicitly reported
N,N-Diethyl-3',4'-dimethoxy-6-(1-methyl-5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-3-sulfonamide (15c) Biphenyl-sulfonamide 3',4'-OCH₃, 6-(1-methylpyrrolidinone) Bromodomain inhibitor (BRD4)
4-{4-[(4'-Chlorobiphenyl-2-yl)methyl]piperazin-1-yl}-N-[(6-chloro-1,1-dioxido-2H-1,2,4-benzothiadiazin-7-yl)sulfonyl]benzamide Biphenyl-benzamide 4'-Cl, piperazine linker, benzothiadiazine-sulfonamide Not reported
N-(2-Thiazolyl)-4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)benzenesulfonamide Benzene-sulfonamide Thiazol-2-yl, tetrahydro-pyrimidinyl-thione Antimicrobial (synthesis focus)

Key Observations :

  • Substituent Effects : The target’s 4'-chloro group contrasts with the methoxy substituents in 15c , which may reduce steric hindrance and increase lipophilicity.
  • Sulfonamide vs. Benzamide : The target’s sulfonamide group may enhance hydrogen-bonding capacity compared to benzamide derivatives like 8 .
Physicochemical Properties

While explicit data (e.g., logP, solubility) is absent in the evidence, structural comparisons suggest:

  • The target’s chloro and thiazole groups may increase logP compared to 15c ’s methoxy substituents .
  • The piperidine-thiazole system could enhance aqueous solubility relative to purely aromatic analogues like 5 ’s tetrahydro-pyrimidinyl derivatives .

Research Findings and Implications

  • Structural Insights: The biphenyl-sulfonamide scaffold is versatile, with substituents modulating target selectivity. For example, 15c’s pyrrolidinone group targets BRD4 bromodomains, whereas thiazole-containing analogues (e.g., the target) may favor kinases or antimicrobial targets .
  • Synthetic Challenges : Piperidine-thiazole functionalization (as in the target) requires careful optimization to avoid side reactions observed in analogous thiourea couplings .
  • Unresolved Questions : The biological activity of the target remains uncharacterized. Based on 15c ’s success as a bromodomain inhibitor, similar evaluation for the target is warranted .

Biological Activity

4'-Chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-[1,1'-biphenyl]-3-sulfonamide is a complex organic compound with potential biological significance. Its structure features a biphenyl core, a sulfonamide group, a thiazole ring, and a piperidine moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 3-(4-chlorophenyl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzenesulfonamide. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC21H22ClN3O2S
Molecular Weight403.93 g/mol
CAS Number1705841-70-8
Melting PointNot available
SolubilityNot specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group forms strong hydrogen bonds with active site residues, while the thiazole and piperidine rings enhance binding affinity and specificity. The structural rigidity provided by the biphenyl core contributes to overall binding interactions, making it a promising candidate for medicinal chemistry applications .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds in the thiazole class. For example, derivatives similar to this compound demonstrated significant activity against various pathogens. In vitro tests reported minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent bactericidal effects .

Case Study 1: Antimicrobial Evaluation

In a study focusing on thiazole derivatives, several compounds were tested for their antimicrobial efficacy. The compound 7b , structurally similar to our target compound, exhibited remarkable antimicrobial activity with MIC values indicating strong potential against resistant strains .

Case Study 2: Pharmacokinetics

Pharmacokinetic studies on similar compounds revealed significant insights into their absorption and metabolism. For instance, after subcutaneous administration in mouse models, one derivative showed a bioavailability of approximately 74% with a half-life of about 1 hour. This suggests that modifications in structure can influence pharmacokinetic profiles significantly .

Case Study 3: Anticancer Activity

Research has also indicated that derivatives containing similar structural motifs exhibit anticancer properties. For example, compounds from the same chemical family have been shown to inhibit cancer cell growth across various lines (e.g., HepG2 cells) with IC50 values as low as 0.25 μM . This highlights the potential of thiazole-containing sulfonamides in cancer therapy.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey DifferencesBiological Activity
4’-chloro-N-(piperidin-3-ylmethyl)-[1,1’-biphenyl]-3-sulfonamideLacks thiazole ringReduced binding affinity
4’-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-[1,1’-biphenyl]-4-sulfonamideDifferent sulfonamide positionAltered biological activity
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-[1,1’-biphenyl]-3-sulfonamideLacks chloro groupPotentially altered reactivity

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